

# A Technical Guide to the Spectral Analysis of Methyl 4-sulfamoylbenzoate

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Compound of Interest		
Compound Name:	Methyl 4-sulfamoylbenzoate	
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Abstract: This document provides a comprehensive technical overview of the expected spectral characteristics of **Methyl 4-sulfamoylbenzoate** (CAS No. 22808-73-7). Due to a notable absence of publicly available experimental spectral data for this specific compound, this guide leverages established principles of spectroscopy and data from structurally analogous molecules to present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, detailed, generalized experimental protocols for acquiring such spectra are provided to guide researchers in their analytical endeavors. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of **Methyl 4-sulfamoylbenzoate** and related compounds in drug discovery and development.

### **Predicted Spectral Data**

The following sections and tables summarize the predicted spectral data for **Methyl 4-sulfamoylbenzoate**. These predictions are derived from the analysis of substituent effects on aromatic systems and comparison with known spectral data of related compounds, such as methyl benzoate and various aryl sulfonamides.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Methyl 4-sulfamoylbenzoate** are



presented below, assuming a standard deuterated solvent such as CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. The aromatic protons are expected to form a complex splitting pattern characteristic of a 1,4-disubstituted benzene ring.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **Methyl 4-sulfamoylbenzoate** 

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 8.1 - 8.3	Doublet	2H	Aromatic protons ortho to the ester group
~ 7.9 - 8.1	Doublet	2H	Aromatic protons ortho to the sulfonamide group
~ 7.3 - 7.5	Singlet (broad)	2H	Sulfonamide (- SO <sub>2</sub> NH <sub>2</sub> ) protons
~ 3.9	Singlet	3H	Methyl ester (-OCH₃) protons

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **Methyl 4-sulfamoylbenzoate** 

Chemical Shift (δ, ppm)	Assignment
~ 166	Ester carbonyl carbon (C=O)
~ 145	Aromatic carbon attached to the sulfonamide group
~ 135	Aromatic carbon attached to the ester group
~ 130	Aromatic carbons ortho to the ester group
~ 128	Aromatic carbons ortho to the sulfonamide group
~ 53	Methyl ester carbon (-OCH₃)



### Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands for **Methyl 4-sulfamoylbenzoate** are listed below.

Table 3: Predicted IR Absorption Bands for Methyl 4-sulfamoylbenzoate

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3390 - 3320	Medium	Asymmetric N-H stretch of the sulfonamide
3280 - 3230	Medium	Symmetric N-H stretch of the sulfonamide
~ 3100	Weak	Aromatic C-H stretch
~ 1725	Strong	Ester C=O stretch[1]
~ 1600, 1480	Medium-Weak	Aromatic C=C stretches
1345 - 1315	Strong	Asymmetric S=O stretch of the sulfonamide[2]
1185 - 1145	Strong	Symmetric S=O stretch of the sulfonamide[2]
1300 - 1200	Strong	C-O stretch of the ester[1]
~ 920	Medium	S-N stretch of the sulfonamide[2]

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features. For **Methyl 4-sulfamoylbenzoate** (Molecular Formula:  $C_8H_9NO_4S$ , Molecular Weight: 215.23 g/mol), electrospray ionization (ESI) is a suitable soft ionization technique. The expected molecular ion and major fragments are outlined below.



Table 4: Predicted Mass Spectrometry Data for Methyl 4-sulfamoylbenzoate

m/z	lon	Description
216	[M+H] <sup>+</sup>	Molecular ion peak (protonated)
185	[M+H - OCH₃] <sup>+</sup>	Loss of the methoxy radical
156	[M+H - SO <sub>2</sub> ]+	Loss of sulfur dioxide, a common fragmentation for aromatic sulfonamides[3]
136	[M+H - SO₂NH]+	Loss of the sulfamoyl radical
121	[C7H5O2] <sup>+</sup>	Benzoyl cation
105	[C <sub>6</sub> H₅CO] <sup>+</sup>	Loss of the methoxy group from the benzoyl cation[4]
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation[5]

# **Experimental Protocols**

The following are detailed, generalized methodologies for the acquisition of spectral data for a solid organic compound such as **Methyl 4-sulfamoylbenzoate**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the chemical structure.

#### Methodology:

- Sample Preparation:
  - Weigh approximately 5-10 mg of Methyl 4-sulfamoylbenzoate for ¹H NMR and 20-50 mg for ¹³C NMR.[6]
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
     Chloroform-d, DMSO-d<sub>6</sub>) in a clean, dry vial.[6][7]



- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - The NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.[8]
  - Insert the sample into the spectrometer's magnet.
  - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
  - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is used. A greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
  - Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).

### Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
  - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.



- Place a small amount of the solid Methyl 4-sulfamoylbenzoate powder directly onto the
   ATR crystal, ensuring complete coverage of the crystal surface.[9]
- Instrument Setup and Data Acquisition:
  - Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[10]
  - Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[11]
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm<sup>-1</sup>.
  - After data collection, clean the ATR crystal thoroughly.

### **Electrospray Ionization Mass Spectrometry (ESI-MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

#### Methodology:

- Sample Preparation:
  - Prepare a stock solution of Methyl 4-sulfamoylbenzoate at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[12]
  - From the stock solution, prepare a dilute working solution with a final concentration of 1-10 μM by diluting with a mixture of methanol or acetonitrile and water, often with the addition of 0.1% formic acid to promote protonation for positive ion mode.[12][13]
  - Ensure the final solution is free of any particulate matter by filtering if necessary.
- Instrument Setup and Data Acquisition:
  - The analysis can be performed on a time-of-flight (TOF), quadrupole, or ion trap mass spectrometer equipped with an ESI source.[14]

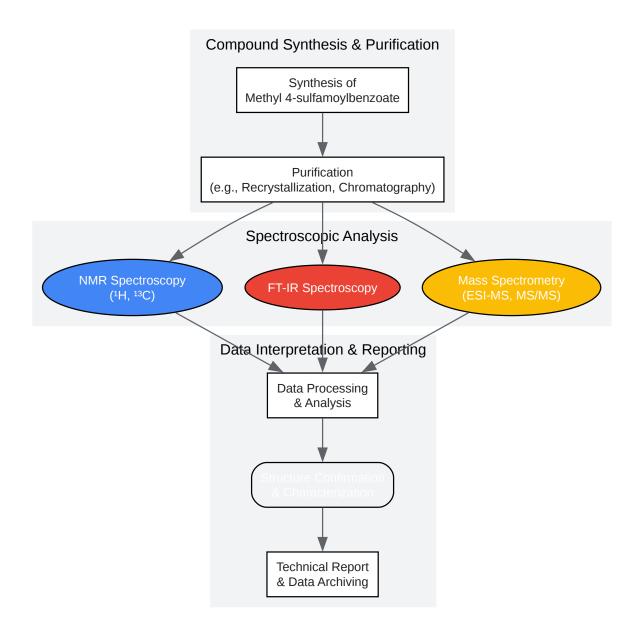


- Infuse the sample solution into the ESI source at a flow rate of 5-20 μL/min using a syringe pump.[14]
- Optimize the ESI source parameters, including capillary voltage (typically 3-5 kV),
   nebulizing gas flow, and drying gas temperature, to obtain a stable and strong signal for the molecular ion.[15]
- Acquire the full scan mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500 Da).
- For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]+) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[16]

# **Visualization of Experimental Workflow**

The following diagram illustrates a generalized workflow for the spectral characterization of a novel chemical compound like **Methyl 4-sulfamoylbenzoate**.





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